N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide
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Description
Oxadiazole and pyrazole derivatives are notable for their wide range of applications in medicinal chemistry due to their diverse biological activities. These compounds have been extensively studied for their potential in drug development, highlighting their significance in synthetic medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).
Synthesis Analysis
Synthetic strategies for oxadiazole derivatives often involve cyclization reactions, utilizing various starting materials to construct the oxadiazole ring. The synthesis of 1,3,4-oxadiazole derivatives, for instance, can be achieved through dehydrogenative cyclization, oxidative cyclization, and other methods, which provide a versatile approach for creating a wide array of compounds (Sharma, Om, & Sharma, 2022).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is crucial for their biological activity. The oxadiazole ring, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, plays a significant role in the pharmacokinetic properties of these molecules, enhancing their interactions with biomacromolecules (Wang, Sun, Jia, Bian, & Yu, 2022).
Chemical Reactions and Properties
Oxadiazole derivatives are known for their reactive nature, allowing for various chemical modifications that can tailor their biological activity. This reactivity is essential for developing new compounds with desired therapeutic effects (Verma, Khan, Akhtar, Alam, & Akhter, 2019).
Physical Properties Analysis
The physical properties of oxadiazole and pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in drug formulation and delivery (Asif, 2014).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other compounds, determine the oxadiazole and pyrazole derivatives' mechanism of action and their interaction with biological targets. Understanding these properties is essential for optimizing the biological activity and minimizing potential toxicity (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Scientific Research Applications
Synthesis and Biological Activities
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide belongs to a class of compounds with diverse biological activities, including potential antiallergic, antimicrobial, and antitumor properties. The synthesis of related compounds and their biological evaluation reveals a broad spectrum of activities that could be leveraged for scientific research and therapeutic applications.
Antiallergic Effects : Compounds closely related to this compound have been synthesized, showing promising antiallergic effects. For instance, derivatives such as 3,4-dimethylfuro[2,3-c]pyrazole carboxamides exhibit significant antiallergic activity by potentially suppressing the effects of various mediators like histamine, serotonin, bradykinin, and substance P-induced ear edema in mice without significant inhibitory effect on mast cell degranulation (Huang et al., 1994).
Antimicrobial and Antitubercular Activities : Related oxadiazole and pyrazole derivatives have been synthesized and tested against various microbial strains, including Mycobacterium tuberculosis. These compounds exhibit a range of activities from moderate to potent antimicrobial properties, suggesting their potential use as antimicrobial agents. Specifically, pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and related compounds demonstrated activities that were comparable or superior to existing antimicrobial agents (Gezginci et al., 1998).
Antitumor and Antidepressant Activities : Novel pyrazole derivatives, including structures related to this compound, have been evaluated for their antitumor and antidepressant activities. These compounds show significant promise in both fields, with some derivatives exhibiting potent effects against cancer cell lines and protective effects against seizures in animal models, indicating their potential for development as therapeutic agents (Abdel-Aziz et al., 2009).
properties
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-5-12-16-13(21-18-12)6-7-15-14(20)11-8-10(9(2)3)17-19(11)4/h8-9H,5-7H2,1-4H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCXJANXPTXFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CCNC(=O)C2=CC(=NN2C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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